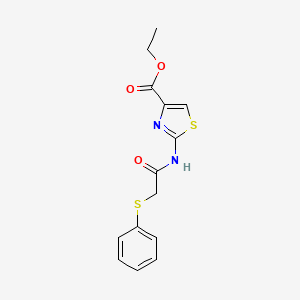

2-(2-(苯硫基)乙酰胺基)噻唑-4-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-(2-(phenylthio)acetamido)thiazole-4-carboxylate is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring structure, which often exhibit a wide range of biological activities. The compound is structurally related to various thiazole derivatives that have been synthesized and studied for their potential applications in medicine and agriculture.

Synthesis Analysis

The synthesis of ethyl 2-substituted-aminothiazole-4-carboxylate analogs, which are closely related to the compound of interest, has been described in the literature. These compounds were prepared and tested for their antitumor activity, with some showing promising results against human tumor cell lines . Another study reported the synthesis of ethyl 4-alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylates, which also share a similar core structure to the compound , and these compounds exhibited moderate to good herbicidal activities . The synthesis of related compounds often involves the interaction of different starting materials such as ethyl 2-(benzo[d]thazol-2-yl)acetate with various derivatives to obtain the desired thiazole carboxylates .

Molecular Structure Analysis

The molecular structure of ethyl 2-(2-(phenylthio)acetamido)thiazole-4-carboxylate can be inferred from related compounds whose structures have been confirmed by spectroscopic methods such as IR, NMR, and mass spectrometry, as well as elemental analysis . Additionally, the crystal structure of a closely related compound, ethyl (2-amino-4-phenyl-5-thiazolyl)acetate, has been determined by X-ray crystallography, providing insights into the three-dimensional arrangement of atoms in the molecule .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including cyclization, substitution, and addition reactions, to form a diverse array of products. For instance, the photolysis of related compounds in the presence of thioamides can yield thiazole-5-carboxylate esters . Moreover, the interaction of thiazole derivatives with different reagents can lead to the formation of new compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, including the compound of interest, are influenced by their molecular structure. These properties can be studied using computational methods such as density functional theory (DFT), which provides information on the electronic structure and properties of the synthesized compounds . The analysis of frontier molecular orbitals (FMOs) and natural bond orbitals (NBO) can offer insights into the stability, charge transfer, and reactivity of these molecules .

科学研究应用

谷氨酰胺酶抑制剂的治疗潜力

一项研究探索了 BPTES 类似物的合成和药理学评估,包括与 2-(2-(苯硫基)乙酰胺基)噻唑-4-羧酸乙酯相关的化合物,作为肾型谷氨酰胺酶 (GLS) 的有效且选择性的变构抑制剂。这些抑制剂已显示出减弱癌细胞生长的前景,突出了它们在癌症治疗中的治疗潜力 (Shukla 等,2012)。

血吸虫病杀灭剂的合成

2-乙酰胺基-5-溴噻唑-4-羧酸乙酯与各种化合物相互作用的研究导致了具有血吸虫病杀灭剂潜力的硫醚衍生物的合成。这强调了该化合物在为血吸虫病治疗创造治疗剂方面的多功能性 (El-kerdawy 等,1989)。

多种噻唑衍生物的合成

一项研究调查了 2-苯硫代氨基甲酰基乙酸乙酯对 α-卤代羰基化合物的行为,导致了多种噻唑衍生物的合成。这些化合物在药物化学和药物开发中具有潜在应用 (Abdel‐Latif & Bondock,2006)。

L-半胱氨酸的前药

评估了 2-(2-(苯硫基)乙酰胺基)噻唑-4-羧酸乙酯类似物对肝毒性的保护作用,作为 L-半胱氨酸的前药。这项研究有助于开发针对毒素引起的肝损伤的治疗方法 (Nagasawa 等,1984)。

抗菌和抗癌应用

与 2-(2-(苯硫基)乙酰胺基)噻唑-4-羧酸乙酯密切相关的 2-氨基噻唑-4-羧酸乙酯衍生物被合成并评估其抗菌活性。这突出了从噻唑衍生物中开发新的抗菌剂的潜力 (Desai 等,2019)。此外,含有氨基酸部分的 2-氨基噻唑支架的合成和生物学评估证明了显着的抗癌活性,特别是针对结直肠癌 (Ilyas 等,2021)。

作用机制

Target of Action

Ethyl 2-(2-(phenylthio)acetamido)thiazole-4-carboxylate is a derivative of thiazole, a heterocyclic compound that has been associated with diverse biological activities Thiazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors, contributing to their wide range of biological activities .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function or activity of the target . The specific interactions and changes induced by Ethyl 2-(2-(phenylthio)acetamido)thiazole-4-carboxylate would depend on its specific target and the nature of the interaction.

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these interactions would depend on the specific pathways involved and the nature of the changes induced by Ethyl 2-(2-(phenylthio)acetamido)thiazole-4-carboxylate.

Result of Action

Given the diverse biological activities associated with thiazole derivatives, it is likely that the effects of ethyl 2-(2-(phenylthio)acetamido)thiazole-4-carboxylate would be complex and multifaceted .

属性

IUPAC Name |

ethyl 2-[(2-phenylsulfanylacetyl)amino]-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S2/c1-2-19-13(18)11-8-21-14(15-11)16-12(17)9-20-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLHLWEMWNRXHQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)CSC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3,7-trimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2545880.png)

![3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2545883.png)

![N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2545890.png)

![(4Z)-4-benzylidene-2-[(2,4-dichlorophenyl)methoxy]isoquinoline-1,3-dione](/img/structure/B2545892.png)

![2-(2,4-dichlorophenoxy)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2545897.png)

![5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2545898.png)

![3-(4-fluorophenyl)-N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2545899.png)